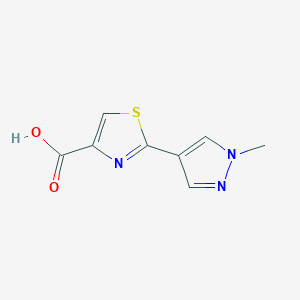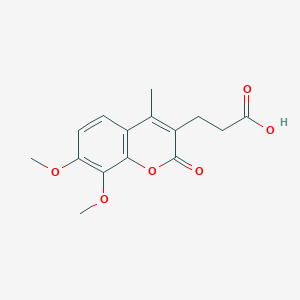
3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
Overview
Description
“3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid” is a chemical compound with the molecular formula C14H14O6 . It has a molecular weight of 278.26 . The compound is also known by its IUPAC name, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-3-yl group attached to a propanoic acid group . The chromen-3-yl group contains a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.26 . It’s InChI Code is 1S/C14H14O6/c1-7-8-4-5-10 (18-2)13 (19-3)12 (8)20-14 (17)9 (7)6-11 (15)16/h4-5H,6H2,1-3H3, (H,15,16) .Scientific Research Applications
Synthesis of Coumarin Heterocycles
Coumarins, including the compound , are a group of naturally occurring lactones . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .
Antitumor Activity
Some compounds similar to “3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid” have demonstrated significant inhibitory effects against tumor growth . These compounds have been tested using BDF1 mice bearing 3LL tumor cells model .
Impact on Cell Cycle Phases
The compound has been used to assess its impact on the cell cycle phases . In one study, K562 cells were cultured and treated with the compound concentration corresponding to its IC50 value for 24 hours .
Interference with Monoamine Transport
DMMA, a compound similar to “3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid”, appears to interfere with monoamine transport . It inhibits the uptake of noradrenalin and serotonin transporters .
Biological and Pharmaceutical Properties
Coumarins, including the compound , have been intensively screened for different biological properties . In recent years, there has been a considerable amount of research with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Use in Chromatography and Mass Spectrometry
The compound “3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid” has applications in life science research solutions, products, and resources . It is used in chromatography and mass spectrometry .
properties
IUPAC Name |
3-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-4-6-11(19-2)14(20-3)13(9)21-15(18)10(8)5-7-12(16)17/h4,6H,5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIYXGOHRVGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)

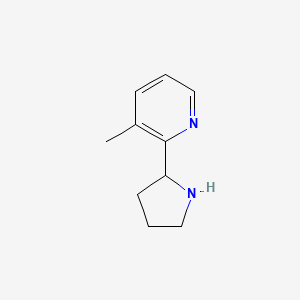
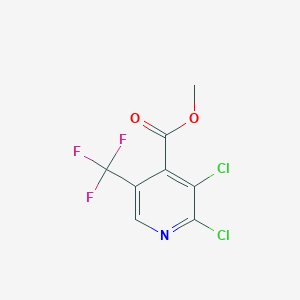

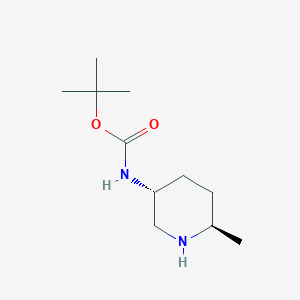
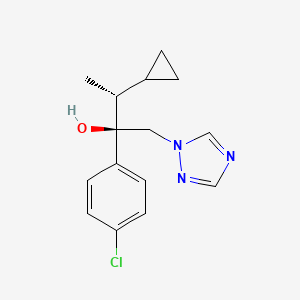
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)
![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)


